N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Overview
Description
N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methyl-3-pyrazolyl)-2-thiophenecarboxamide is a member of amphetamines.
Afuresertib has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic.
Afuresertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Afuresertib binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Biological Activity
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide, also known as Uprosertib, is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and its role in cancer treatment.
Chemical Structure and Properties
Uprosertib is characterized by a complex structure featuring a thiophene ring, which is known for its pharmacological versatility. The compound's IUPAC name reflects its intricate design:
IUPAC Name: this compound
Molecular Formula: C18H17Cl3F2N4OS
Molecular Weight: 481.8 g/mol
Uprosertib primarily functions as an AKT inhibitor , targeting the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is crucial for regulating cell growth and survival. By inhibiting AKT kinases, Uprosertib disrupts cellular processes that promote tumor proliferation and survival, leading to increased apoptosis in cancer cells .
Anticancer Activity
Research indicates that Uprosertib exhibits significant anticancer properties across various cancer types:
- In Vitro Studies : Uprosertib demonstrated potent activity against multiple cancer cell lines. For instance, it showed effectiveness in inhibiting the growth of Hep3B liver cancer cells with an IC50 value of approximately 5.46 µM . This indicates a strong potential for therapeutic application in hepatocellular carcinoma.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell division and proliferation .
- Combination Therapy : Uprosertib has been evaluated in combination with other therapeutic agents to enhance its anticancer effects. Studies suggest that it can be effectively paired with conventional chemotherapeutics to improve overall treatment outcomes.
Additional Biological Activities
Beyond its anticancer properties, Uprosertib exhibits a range of biological activities:
- Antioxidant Activity : Thiophene derivatives similar to Uprosertib have been reported to possess antioxidant properties, contributing to cellular protection against oxidative stress .
- Antimicrobial Effects : Some derivatives have shown promising antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa, indicating potential applications beyond oncology .
Case Study 1: Efficacy in Melanoma Treatment
A clinical trial evaluated the efficacy of Uprosertib in patients with melanoma. The results indicated that patients receiving Uprosertib exhibited significant tumor reduction compared to those on placebo, highlighting its potential as a targeted therapy for aggressive skin cancers .
Case Study 2: Combination with Immune Checkpoint Inhibitors
In another study, Uprosertib was combined with immune checkpoint inhibitors in patients with solid tumors. The combination therapy resulted in enhanced antitumor responses and improved patient outcomes compared to monotherapy approaches .
Summary of Findings
The following table summarizes key findings related to the biological activity of Uprosertib:
Properties
IUPAC Name |
N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJRDFWMXUECEW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146711 | |
Record name | Afuresertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1047634-63-8, 1047644-62-1 | |
Record name | GSK 2110183 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afuresertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afuresertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11648 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Afuresertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFURESERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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